molecular formula C16H17NO3 B500200 4-Methoxyphenyl methyl(p-tolyl)carbamate CAS No. 691380-63-9

4-Methoxyphenyl methyl(p-tolyl)carbamate

Cat. No.: B500200
CAS No.: 691380-63-9
M. Wt: 271.31g/mol
InChI Key: DKUZEBWZCWPDQE-UHFFFAOYSA-N
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Description

It is favored for its lower toxicity to humans and animals compared to organophosphate insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl methyl(p-tolyl)carbamate typically involves the reaction of 4-methoxyphenol with methyl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl methyl(p-tolyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

4-Methoxyphenyl methyl(p-tolyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

    Biology: It is used in studies of enzyme inhibition, particularly acetylcholinesterase inhibition, which is relevant to neurobiology and toxicology.

    Industry: It is used in the formulation of insecticides and pesticides for agricultural and public health purposes.

Mechanism of Action

The primary mechanism of action of 4-Methoxyphenyl methyl(p-tolyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism.

Comparison with Similar Compounds

4-Methoxyphenyl methyl(p-tolyl)carbamate can be compared with other carbamate insecticides such as carbaryl and aldicarb. While all these compounds share a similar mechanism of action, this compound is unique in its lower toxicity to humans and animals, making it a safer alternative for use in agriculture and public health.

List of Similar Compounds

  • Carbaryl
  • Aldicarb
  • Propoxur
  • Methomyl

These compounds are all carbamate insecticides with varying degrees of toxicity and efficacy.

Properties

IUPAC Name

(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZEBWZCWPDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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